![molecular formula C12H16N2O3 B2805752 1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione CAS No. 1005089-35-9](/img/structure/B2805752.png)
1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione, also known as 1-BH-IMT, is a novel compound that has been extensively studied for its various applications in scientific research. It is a bicyclic heterocyclic compound with a unique structure that allows it to interact with various biological systems. 1-BH-IMT has been found to have a wide range of effects on biochemical and physiological processes, and it has shown great potential for use in laboratory experiments.
Scientific Research Applications
Corrosion Inhibition
One significant application of related imidazoline derivatives is in corrosion inhibition, especially for carbon steel in acidic media. A study highlighted the use of imidazoline and its precursors for their corrosion inhibition efficiency, determined through electrochemical methods and theoretical calculations. The research found imidazoline to exhibit good corrosion inhibiting properties due to its active sites facilitating coordination with the metal surface, whereas its derivative imidazolidine showed lower efficiency (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Synthesis and Biological Activity
Another area of research involves the synthesis of novel heterocyclic derivatives from compounds bearing the bicyclo[2.2.1]heptane structure for potential biological applications. For instance, the synthesis of derivatives prepared from camphor-derived diamine and their structural confirmation through various spectroscopic methods indicates the ongoing interest in exploring these compounds for new biological activities (Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).
Luminescent and Sensor Properties
Research into 2-substituted imidazolidines and hexahydropyrimidines obtained from interactions with 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde shows these compounds' potential as photoswitch pH sensors. Their luminescent, photochromic, and sensor properties open doors to their use in various sensing applications (Tolpygin, Chernoivanov, Revinskii, Bren, & Minkin, 2013).
Synthesis of Imidazolidinetrione Derivatives
The synthesis of imidazolidinetrione derivatives, incorporating imidazolidine-2,4,5-trione and 2-thioxo-imidazolidine-4,5-dione rings, indicates a methodological interest in creating compounds with potential pharmacological or agrochemical properties (Lee, Jung, Kim, Jeon, Choi, Hahn, & Cho, 2010).
Antiviral and Enzyme Inhibition
Some imidazolidine derivatives have been evaluated for their antiviral activity against HSV-1 and CVB3 viruses, highlighting the potential of these compounds in medicinal chemistry for developing new antiviral agents. Furthermore, derivatives have shown promise as inhibitors of important enzymes, such as soluble human epoxide hydrolase, suggesting their utility in therapeutic applications (Rzadkowska, Szacon, Kaczor, Rajtar, Świątek, Polz-Dacewicz, & Matosiuk, 2015).
properties
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-6(9-5-7-2-3-8(9)4-7)14-11(16)10(15)13-12(14)17/h6-9H,2-5H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXZCCVESILKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)N3C(=O)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2805670.png)
![2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2805671.png)
![[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone](/img/structure/B2805673.png)
![4-[(5-Chloro-2-methoxyphenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2805675.png)
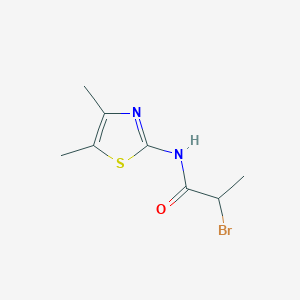
![(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2805679.png)
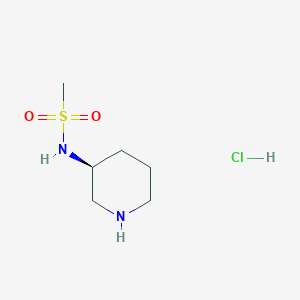
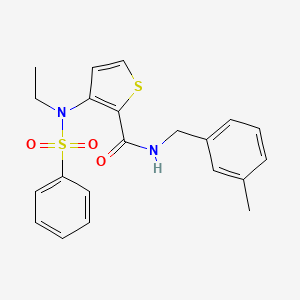
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2805682.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone](/img/structure/B2805683.png)

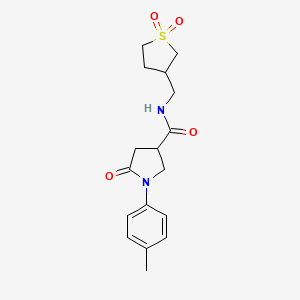
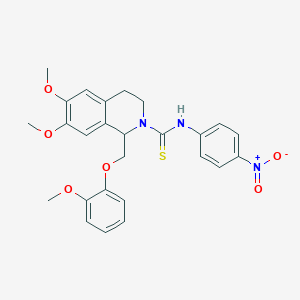
![1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2805691.png)